![molecular formula C26H29NO5 B282395 4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282395.png)
4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cinnamoyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHPI and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CHPI is not fully understood. However, research has suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways in the body. CHPI has been found to inhibit the activity of matrix metalloproteinases (MMPs) which play a role in cancer cell invasion and metastasis. It has also been found to inhibit the activity of nitric oxide synthase (NOS) which is involved in the regulation of blood flow.
Biochemical and Physiological Effects:
CHPI has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs which play a role in cancer cell invasion and metastasis. It has also been found to inhibit the activity of NOS which is involved in the regulation of blood flow. CHPI has been found to have vasodilatory effects and can improve blood flow. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CHPI in lab experiments is that it has been found to have anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have neuroprotective effects and can prevent neuronal damage. However, one limitation of using CHPI in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on CHPI. One direction is to further study its potential use in cancer treatment. Research can focus on optimizing the synthesis method of CHPI and testing its efficacy in animal models. Another direction is to study its potential use in treating neurological disorders such as Alzheimer's disease. Research can focus on understanding its mechanism of action and testing its efficacy in animal models. Finally, research can focus on developing derivatives of CHPI that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis method of CHPI involves the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 4-isopropyl-3-phenylbut-3-en-2-one. This intermediate is then reacted with ethylene glycol monomethyl ether to form 4-cinnamoyl-3-hydroxy-1-[2-(2-methoxyethoxy)ethyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one. Finally, the compound is hydrolyzed using sodium hydroxide to form CHPI.
Applications De Recherche Scientifique
CHPI has been studied for its potential applications in various fields such as cancer treatment, cardiovascular diseases, and neurological disorders. Research has shown that CHPI has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. CHPI has been studied for its potential use in treating cardiovascular diseases such as hypertension and atherosclerosis. It has been found to have vasodilatory effects and can improve blood flow. CHPI has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease. It has been found to have neuroprotective effects and can prevent neuronal damage.
Propriétés
Formule moléculaire |
C26H29NO5 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-[(E)-3-phenylprop-2-enoyl]-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H29NO5/c1-18(2)20-9-11-21(12-10-20)24-23(22(29)13-8-19-6-4-3-5-7-19)25(30)26(31)27(24)14-16-32-17-15-28/h3-13,18,24,28,30H,14-17H2,1-2H3/b13-8+ |
Clé InChI |
HEQTYGDOUJKCIL-MDWZMJQESA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOCCO)O)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




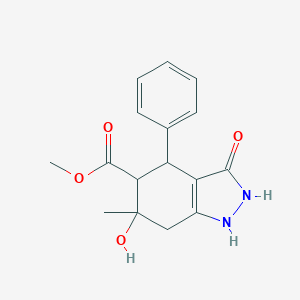
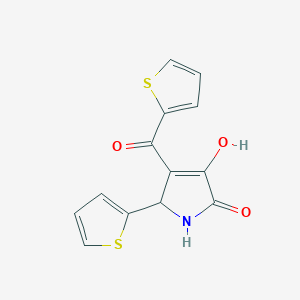
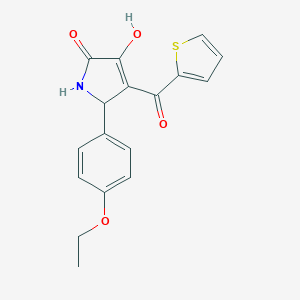


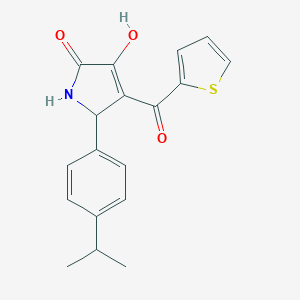
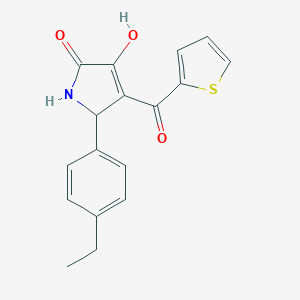
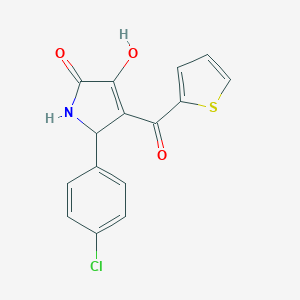


![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)